molecular formula C4H9NO3 B6145299 methyl 3-(aminooxy)propanoate CAS No. 107191-55-9

methyl 3-(aminooxy)propanoate

Cat. No.: B6145299
CAS No.: 107191-55-9
M. Wt: 119.12 g/mol
InChI Key: SDIZBADQRVUCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminooxy)propanoate is an organic compound with the molecular formula C4H9NO3 It is an ester derivative of propanoic acid and contains an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminooxy)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of oxime ethers and other derivatives.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(aminooxy)propanoate involves its interaction with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: Lacks the aminooxy group, making it less reactive in certain chemical reactions.

    Ethyl 3-(aminooxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(hydroxy)propanoate: Contains a hydroxyl group instead of an aminooxy group.

Uniqueness

Methyl 3-(aminooxy)propanoate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in research applications where such interactions are of interest.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(aminooxy)propanoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of hydroxylamine hydrochloride in 50 mL of water and add 10 g of sodium hydroxide. Stir the mixture until the solids dissolve.", "Step 2: Add 20 mL of methyl acrylate dropwise to the mixture while stirring. The reaction mixture will turn yellow.", "Step 3: Heat the reaction mixture at 50°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add 50 mL of ethanol. The product will precipitate as a white solid.", "Step 5: Filter the product and wash it with ethanol. Dry the product under vacuum to obtain methyl 3-(aminooxy)propanoate as a white solid." ] }

CAS No.

107191-55-9

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

methyl 3-aminooxypropanoate

InChI

InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3

InChI Key

SDIZBADQRVUCDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCON

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.